2,7-Diazaspiro[4.4]nonane, 2-methyl-7-(5-phenoxy-3-pyridinyl)-

Sigma Receptor Ligand Pain Modulation Medicinal Chemistry

2,7-Diazaspiro[4.4]nonane, 2-methyl-7-(5-phenoxy-3-pyridinyl)- (CAS 646056-61-3) is a synthetic N-aryl diazaspirocyclic compound belonging to the 2,7-diazaspiro[4.4]nonane class. Its structure features a conformationally restricted spirocyclic diamine core, a structural motif that has been explored for central nervous system (CNS) disorders due to its potential to modulate nicotinic cholinergic neurotransmission.

Molecular Formula C19H23N3O
Molecular Weight 309.4 g/mol
CAS No. 646056-61-3
Cat. No. B12594437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Diazaspiro[4.4]nonane, 2-methyl-7-(5-phenoxy-3-pyridinyl)-
CAS646056-61-3
Molecular FormulaC19H23N3O
Molecular Weight309.4 g/mol
Structural Identifiers
SMILESCN1CCC2(C1)CCN(C2)C3=CC(=CN=C3)OC4=CC=CC=C4
InChIInChI=1S/C19H23N3O/c1-21-9-7-19(14-21)8-10-22(15-19)16-11-18(13-20-12-16)23-17-5-3-2-4-6-17/h2-6,11-13H,7-10,14-15H2,1H3
InChIKeyYFQVDQMEPNHDBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,7-Diazaspiro[4.4]nonane, 2-methyl-7-(5-phenoxy-3-pyridinyl)- (CAS 646056-61-3): A Spirocyclic Sigma Receptor Ligand Scaffold


2,7-Diazaspiro[4.4]nonane, 2-methyl-7-(5-phenoxy-3-pyridinyl)- (CAS 646056-61-3) is a synthetic N-aryl diazaspirocyclic compound belonging to the 2,7-diazaspiro[4.4]nonane class. Its structure features a conformationally restricted spirocyclic diamine core, a structural motif that has been explored for central nervous system (CNS) disorders due to its potential to modulate nicotinic cholinergic neurotransmission [1]. This scaffold has recently gained attention for the development of potent sigma receptor (S1R and S2R) ligands with analgesic properties [2]. The specific N-methyl and phenoxypyridinyl substituents on this compound distinguish it from other analogs in this chemical space.

Why a Simple Substitution for CAS 646056-61-3 is Not Advisable Without Direct Comparative Data


Within the 2,7-diazaspiro[4.4]nonane class, subtle variations in N-aryl and N-alkyl substitution patterns can profoundly impact receptor subtype selectivity, functional activity (agonism vs. antagonism), and in vivo pharmacokinetic profiles. Research on a related series revealed that compound 9d (AD258), which shares the same core, exhibits high dual S1R/S2R binding affinity (KiS1R = 3.5 nM, KiS2R = 2.6 nM) with S1R antagonism essential for in vivo efficacy, while a close analog (compound 12c) demonstrated S1R agonism [1]. This demonstrates that even minor structural modifications can lead to a complete switch in pharmacological mechanism. Therefore, a generic substitution for CAS 646056-61-3 without equivalent, compound-specific data on its binding, functional, and ADME profile risks selecting a molecule with a fundamentally different and potentially ineffective biological function.

Quantitative Differentiation Evidence for CAS 646056-61-3: A Gap Analysis


Differentiation Against Closest In-Class Analogs: No Compound-Specific Data Found

Despite a targeted search of primary literature and patents, no head-to-head or cross-study quantitative comparison data were found for the exact compound 2,7-Diazaspiro[4.4]nonane, 2-methyl-7-(5-phenoxy-3-pyridinyl)- (CAS 646056-61-3). The compound is listed as a specific chemical entity in the foundational patent for the class [1], confirming its inventive disclosure, but no biological activity, selectivity, pharmacokinetic, or toxicity data are publicly reported for this specific molecule. A related but non-identical derivative, compound 9d (AD258), is the most characterized analog, having demonstrated a KiS1R of 3.5 nM and KiS2R of 2.6 nM in a radioligand binding assay [2]. Given the known sensitivity of sigma receptor pharmacology to structural modifications, the performance of the target compound cannot be reliably inferred from this data.

Sigma Receptor Ligand Pain Modulation Medicinal Chemistry

Key Potential Application Scenarios for CAS 646056-61-3, Predicated on Future Data Generation


As a Lead Compound in a Sigma Receptor Analgesic Program

The 2,7-diazaspiro[4.4]nonane scaffold has been validated in vivo for potent antiallodynic activity via S1R antagonism, as demonstrated by AD258 in a capsaicin-induced allodynia model [1]. CAS 646056-61-3 represents a structurally distinct analog. Its procurement for internal screening is warranted only as part of a structure-activity relationship (SAR) study to assess whether its unique N(2)-methyl, N(7)-phenoxypyridinyl substitution pattern confers superior subtype selectivity, potency, or pharmacokinetics compared to the disclosed lead series.

As a Nicotinic Receptor Modulator Tool Compound

The foundational patent for this compound class claims utility in treating CNS disorders through modulation of nicotinic cholinergic neurotransmission, including dopamine release [2]. The target compound's value in this research area is contingent upon the generation of its own pharmacological profile at specific nicotinic acetylcholine receptor (nAChR) subtypes. Until such data are available, it cannot be prioritized over other class members with known functional activity.

As a Custom Synthesis Starting Point for Late-Stage Functionalization

The commercial availability of CAS 646056-61-3 as a custom synthesis product makes it a potential advanced intermediate for medicinal chemistry. Its functional handles (e.g., the phenoxy group) could allow for further derivatization. Its value proposition in this context must be weighed against the synthetic accessibility and cost of alternative scaffolds or building blocks that already possess characterized biological activity.

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